4-Bromomethyl-5-methyl-2-phenylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWAPGRYMFUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Pathways of 4 Bromomethyl 5 Methyl 2 Phenylthiazole
Reactivity of the Bromomethyl Substituent at Position 4
The bromomethyl group at position 4 is the most reactive site on the 4-Bromomethyl-5-methyl-2-phenylthiazole molecule. The bromine atom, being a good leaving group, makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides and is central to the synthetic utility of the compound.
Nucleophilic Substitution Reactions
The primary reaction pathway for the bromomethyl group involves nucleophilic substitution, where the bromide ion is displaced by a wide range of nucleophiles. This allows for the facile introduction of various functional groups onto the thiazole (B1198619) scaffold.
S-Alkylation with Thiophenols and Heterothiols
This compound serves as an effective alkylating agent for sulfur-based nucleophiles such as thiophenols and heterocyclic thiols. In these S-alkylation reactions, the sulfur atom of the thiol attacks the electrophilic methylene carbon of the bromomethyl group, displacing the bromide and forming a new carbon-sulfur bond. This reaction is a straightforward and efficient method for synthesizing thiazolylmethyl thioethers.
The general reaction proceeds by treating the bromomethylthiazole derivative with a chosen thiol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then participates in the substitution reaction. Common bases used for this transformation include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The choice of solvent typically depends on the solubility of the reactants, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.
Table 1: Representative S-Alkylation Reactions
| Nucleophile | Product |
|---|---|
| Thiophenol | 5-Methyl-2-phenyl-4-(phenylthiomethyl)thiazole |
| 4-Methylthiophenol | 4-((4-Methylphenyl)thiomethyl)-5-methyl-2-phenylthiazole |
| 2-Mercaptobenzimidazole | 2-(((5-Methyl-2-phenylthiazol-4-yl)methyl)thio)benzimidazole |
Formation of Nitrile and Tetrazole Derivatives
The versatile bromomethyl group is also a key precursor for the synthesis of nitrile and tetrazole derivatives, which are significant pharmacophores in medicinal chemistry. This transformation is typically achieved in a two-step sequence.
First, the bromide is displaced by a cyanide anion through a nucleophilic substitution reaction. This is commonly achieved by reacting this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent. This reaction yields the nitrile intermediate, 4-(cyanomethyl)-5-methyl-2-phenylthiazole.
Second, the resulting nitrile undergoes a [3+2] cycloaddition reaction with an azide (B81097) source to form the tetrazole ring. nih.gov This is a widely used method for synthesizing 5-substituted tetrazoles. nih.gov The reaction typically involves treating the nitrile with sodium azide in the presence of a proton source, such as ammonium (B1175870) chloride, or a Lewis acid catalyst. This process leads to the formation of 4-((2H-tetrazol-5-yl)methyl)-5-methyl-2-phenylthiazole, linking the thiazole core to a tetrazole ring via a methylene bridge.
Intermolecular Coupling Reactions
The bromomethyl group can participate in intermolecular coupling reactions, although these are less common than nucleophilic substitutions. One potential pathway involves the formation of an organometallic intermediate. For instance, reaction with an active metal like magnesium could form a Grignard reagent, which can then be coupled with various electrophiles.
Alternatively, a bromo-lithium exchange could generate a nucleophilic organolithium species. nih.gov This highly reactive intermediate can then be used in coupling reactions, for example, by reacting with aldehydes or ketones to form new carbon-carbon bonds. nih.gov Another possibility is a Wurtz-type coupling, where treatment with a metal such as sodium could induce a reductive coupling of two molecules to form a dimer, 1,2-bis(5-methyl-2-phenylthiazol-4-yl)ethane. However, such reactions often have limited synthetic utility due to the formation of side products.
Reactivity of the Thiazole Ring System
The thiazole ring itself is an aromatic heterocycle, but its reactivity towards electrophiles is significantly influenced by the presence of the sulfur and nitrogen heteroatoms and the substituents on the ring.
Electrophilic Aromatic Substitution Reactions
The thiazole ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This inherent property deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. Furthermore, in the case of this compound, the potential sites for substitution on the thiazole ring (positions 4 and 5) are already occupied.
Consequently, electrophilic aromatic substitution reactions are far more likely to occur on the 2-phenyl substituent. chempedia.info In this context, the thiazole ring acts as a substituent on the phenyl ring. As an electron-withdrawing group, the 2-thiazolyl moiety deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com
Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") would be expected to introduce a nitro group at the 3'-position of the phenyl ring, yielding 4-Bromomethyl-5-methyl-2-(3-nitrophenyl)thiazole. wikipedia.org
Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely result in the substitution of a halogen atom at the meta position of the phenyl ring. mdpi.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Bromomethyl-5-methyl-2-(3-nitrophenyl)thiazole |
| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl)-4-bromomethyl-5-methylthiazole |
| Acylation | CH₃COCl, AlCl₃ | 1-(3-(4-(Bromomethyl)-5-methylthiazol-2-yl)phenyl)ethan-1-one |
Nucleophilic Reactivity of the Thiazole Core
The thiazole ring in this compound, while generally aromatic, exhibits specific sites of reactivity towards nucleophiles. The primary site for nucleophilic attack is not the thiazole core itself, but rather the electrophilic carbon of the bromomethyl group. This is a classic example of a nucleophilic substitution reaction where a nucleophile replaces the bromide leaving group.
The reactivity of the thiazole core itself is more nuanced. The nitrogen atom at position 3 possesses a lone pair of electrons and can act as a nucleophile, particularly in alkylation reactions. This leads to the formation of a quaternary thiazolium salt. The formation of such salts is a key step in the generation of thiazolium ylides, which are important intermediates in various synthetic transformations. wikipedia.org
A study on related 5-methyl-4-phenylthiazole derivatives demonstrated the successful reaction of a 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto compounds, highlighting the susceptibility of a carbon adjacent to the thiazole ring to nucleophilic substitution by thiols. researchgate.net While not the exact same compound, this provides strong evidence for the expected reactivity of the bromomethyl group in this compound.
Below is an interactive data table summarizing potential nucleophilic substitution reactions with this compound.
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Amine (R-NH2) | Base (e.g., Et3N), Solvent (e.g., CH3CN) | 4-(Aminomethyl)-5-methyl-2-phenylthiazole |
| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 4-(Thio-methyl)-5-methyl-2-phenylthiazole |
| Alkoxide (R-O⁻) | NaOR, Solvent (e.g., ROH) | 4-(Alkoxymethyl)-5-methyl-2-phenylthiazole |
Oxidation Pathways of the Thiazole Moiety (e.g., S-oxidation, N-oxidation, epoxidation)
The thiazole moiety in this compound contains two heteroatoms, sulfur and nitrogen, both of which are susceptible to oxidation. The specific oxidation pathway and the resulting product depend on the nature of the oxidizing agent and the reaction conditions.
S-oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. This is a common reaction for thioethers and related sulfur-containing heterocycles. wikipedia.org Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are frequently used for this transformation. wikipedia.orgorganic-chemistry.org The initial oxidation typically yields the thiazole S-oxide, which is a non-aromatic species. Further oxidation can lead to the corresponding sulfone.
N-oxidation: The nitrogen atom of the thiazole ring can be oxidized to an N-oxide. wikipedia.org This reaction is also often carried out using peroxy acids like mCPBA or hydrogen peroxide in the presence of a catalyst. mdpi.com The resulting thiazole N-oxide retains its aromatic character. Thiazole N-oxides are valuable synthetic intermediates, for instance, in palladium-catalyzed C-H arylation reactions. wikipedia.org
Epoxidation: Epoxidation is a reaction that typically occurs on carbon-carbon double bonds. In the context of the thiazole moiety of this compound, direct epoxidation of the aromatic ring is not a typical reaction pathway under standard conditions due to the stability of the aromatic system.
The following table outlines the potential oxidation products of this compound.
| Oxidizing Agent | Potential Product | Pathway |
| mCPBA (1 equiv.) | This compound S-oxide | S-oxidation |
| mCPBA (excess) | This compound S,S-dioxide | S-oxidation |
| mCPBA or H₂O₂ | This compound N-oxide | N-oxidation |
Mechanistic Investigations of Thiazole Transformations
The transformations of this compound are governed by well-established reaction mechanisms.
The nucleophilic substitution at the 4-bromomethyl group is expected to proceed primarily through an S_N2 (Substitution Nucleophilic Bimolecular) mechanism . chemicalnote.comchemistrysteps.commasterorganicchemistry.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). chemistrysteps.commasterorganicchemistry.comlibretexts.org This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral. The rate of the S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com The benzylic-like position of the bromomethyl group, being adjacent to the thiazole ring, is activated towards S_N2 displacement.
Another important mechanistic pathway involves the thiazole nitrogen. Alkylation of the nitrogen atom by an electrophile (or intramolecularly if a suitable electrophilic center is present) leads to the formation of a thiazolium salt . wikipedia.org These salts are key precursors to thiazolium ylides . An ylide is a neutral molecule with a formal positive and negative charge on adjacent atoms. In the case of a thiazolium ylide, a carbanion is generated at a position adjacent to the positively charged nitrogen atom. The formation of thiazolium ylides is a fundamental concept in the chemistry of thiamine (B1217682) (Vitamin B1) and is utilized in various organic reactions, such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org For this compound, treatment with a strong, non-nucleophilic base after N-alkylation could potentially lead to the formation of an ylide at the 5-methyl group.
A detailed mechanistic study on a related 2-bromomethyl-1,3-thiaselenole with a thiol nucleophile revealed a stepwise pathway involving the formation of a seleniranium cation intermediate. nih.gov While this involves selenium instead of sulfur, it suggests the possibility of analogous halonium or sulfonium (B1226848) ion intermediates in certain reactions of bromomethylthiazoles, although the direct S_N2 pathway is generally more common for simple nucleophilic substitutions.
Synthetic Applications and Derivatization of 4 Bromomethyl 5 Methyl 2 Phenylthiazole
Utility as a Key Building Block in Organic Synthesis
The strategic placement of the bromomethyl group at the 4-position of the thiazole (B1198619) ring renders 4-Bromomethyl-5-methyl-2-phenylthiazole an excellent electrophilic partner in a multitude of synthetic transformations. This reactive handle serves as a linchpin for the introduction of the thiazole moiety into larger, more complex molecules. Organic chemists utilize this compound as a fundamental starting material for the synthesis of a diverse range of organic compounds, including pharmaceuticals, agrochemicals, and functional materials. chemrxiv.org The inherent reactivity of the C-Br bond facilitates a variety of substitution reactions, making it a cornerstone for molecular elaboration.
The thiazole core itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.commdpi.com The presence of the phenyl group at the 2-position offers an additional site for modification, further expanding the synthetic possibilities. The methyl group at the 5-position can also influence the reactivity and physical properties of the resulting derivatives. The combination of these features makes this compound a valuable and versatile tool in the synthetic organic chemist's arsenal.
A notable application of this building block is in the synthesis of novel thiazole-based stilbene (B7821643) analogs, which have been investigated as potential DNA topoisomerase IB inhibitors. nih.gov In these syntheses, the bromomethyl group is typically converted to a phosphonate (B1237965) ester via the Arbuzov reaction, which then undergoes a Wittig-Horner reaction with various benzaldehydes to yield the target stilbene derivatives. nih.gov
Construction of Complex Molecular Architectures
The utility of this compound extends beyond simple substitution reactions to the construction of intricate and polycyclic molecular frameworks. Its ability to participate in multi-step reaction sequences allows for the creation of novel and structurally diverse compounds.
The reactive bromomethyl group is a key feature that enables the annulation of new rings onto the thiazole core, leading to the formation of fused heterocyclic systems. These reactions often involve sequential transformations where the bromomethyl group is first converted into a more elaborate side chain, which then undergoes an intramolecular cyclization. For instance, the bromomethyl group can be used to alkylate a variety of nucleophiles, such as amines, thiols, and active methylene (B1212753) compounds. The resulting intermediates can then be cyclized to form new five-, six-, or even seven-membered rings fused to the thiazole nucleus.
Research has demonstrated the synthesis of novel heterocyclic systems by reacting α-haloketones, such as this compound, with carbothioamides or thiosemicarbazides. nih.govmdpi.com These condensation reactions, typically carried out in the presence of a base, lead to the formation of new thiazole-containing heterocyclic scaffolds.
| Starting Material | Reagent | Product | Reference |
| This compound | Carbothioamide derivatives | Substituted thieno[3,2-d]thiazoles | nih.gov |
| This compound | Thiosemicarbazide | 2-Hydrazinyl-1,3-thiazole derivatives | mdpi.com |
| Bis(α-bromoketone) | Thiosemicarbazones | Bis-thiazoles linked to heteroaromatic cores | nih.gov |
This table showcases examples of novel heterocyclic systems synthesized using thiazole derivatives.
Beyond fused systems, this compound is instrumental in the synthesis of extended molecular scaffolds where the thiazole ring is linked to other aromatic or heteroaromatic units. This is often achieved through cross-coupling reactions or by using the bromomethyl group to connect to another reactive intermediate. These extended structures are of significant interest in materials science for applications in organic electronics, as well as in medicinal chemistry for the development of new therapeutic agents. nih.gov
For example, the bromomethyl group can be converted to a phosphonium (B103445) salt for use in Wittig reactions, allowing for the formation of vinyl-linked thiazole derivatives. Alternatively, it can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, after conversion to a suitable organometallic reagent. These methods provide powerful tools for the construction of conjugated systems containing the 2-phenylthiazole (B155284) motif.
Functionalization of the Thiazole Nucleus
While the bromomethyl group is the primary site of reactivity, the thiazole ring itself can undergo further functionalization. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be used to introduce new substituents onto the thiazole core, although the reactivity is influenced by the existing substituents. For instance, bromination of a related 2-methylthiazole (B1294427) derivative with N-bromosuccinimide (NBS) has been shown to occur at the 5-position of the thiazole ring. nih.gov
The phenyl group at the 2-position can also be modified through standard aromatic chemistry, providing another avenue for diversification. For example, electrophilic substitution on the phenyl ring can introduce substituents that can modulate the electronic properties or provide handles for further synthetic transformations.
Role in Carbene Generation and Catalytic Processes
While less common, the thiazole moiety can be a precursor for the generation of N-heterocyclic carbenes (NHCs). Thiazolium salts, which can be prepared from this compound through quaternization of the thiazole nitrogen, can be deprotonated to form thiazol-2-ylidenes. These carbenes are versatile ligands for transition metals and have found applications in catalysis.
The resulting metal-NHC complexes can catalyze a wide range of organic transformations, including cross-coupling reactions, metathesis, and polymerization. The specific structure of the thiazole precursor, including the substituents at the 4- and 5-positions, can influence the steric and electronic properties of the resulting NHC ligand, thereby tuning the reactivity and selectivity of the catalyst.
Advanced Spectroscopic and Structural Characterization of 4 Bromomethyl 5 Methyl 2 Phenylthiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and chemical environment of atoms can be determined.
Proton NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 4-Bromomethyl-5-methyl-2-phenylthiazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the methyl group, and the bromomethyl group.
The protons of the phenyl group typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the thiazole (B1198619) ring. The protons in the ortho positions are expected to be the most deshielded and may appear as a multiplet around 7.8-8.0 ppm, while the meta and para protons would likely resonate at slightly lower chemical shifts.
The methyl group attached to the thiazole ring is anticipated to produce a singlet in the aliphatic region, likely around δ 2.4-2.6 ppm. The absence of adjacent protons would result in a singlet.
The bromomethyl (-CH₂Br) protons are expected to appear as a distinct singlet, significantly downfield from typical aliphatic protons due to the electron-withdrawing effect of the adjacent bromine atom. This signal would likely be observed in the range of δ 4.5-4.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (ortho) | 7.8 – 8.0 | Multiplet |
| Phenyl-H (meta, para) | 7.3 – 7.5 | Multiplet |
| -CH₂Br | 4.5 – 4.8 | Singlet |
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The quaternary carbon of the phenyl ring attached to the thiazole (C-ipso) would likely appear around δ 130-135 ppm. The other aromatic carbons would have characteristic shifts based on their position relative to the thiazole substituent.
The carbon atoms of the thiazole ring are expected to be significantly deshielded. The C2 carbon, bonded to the phenyl group and nitrogen, would likely be the most downfield of the thiazole carbons, potentially appearing in the range of δ 160-170 ppm. The C4 and C5 carbons would resonate at lower chemical shifts.
The carbon of the methyl group (-CH₃) would appear in the upfield aliphatic region, typically around δ 15-20 ppm. The carbon of the bromomethyl group (-CH₂Br) would be further downfield due to the electronegative bromine atom, with an expected chemical shift in the range of δ 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C2 | 160 – 170 |
| Thiazole C4 | 145 – 155 |
| Thiazole C5 | 125 – 135 |
| Phenyl C-ipso | 130 – 135 |
| Phenyl C-ortho/meta/para | 125 – 130 |
| -CH₂Br | 30 – 35 |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₀BrNS). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom. The exact mass of the monoisotopic molecular ion would be a key piece of data for confirming the compound's identity.
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to be a solid with moderate polarity, reverse-phase HPLC would be a suitable separation method. The separated analyte can then be introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for analyzing reaction mixtures to monitor the formation of the product and identify any byproducts or impurities. The mass spectrum obtained would confirm the molecular weight of the eluted compound.
GC-MS is another hyphenated technique that is well-suited for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is likely to have sufficient volatility and thermal stability to be analyzed by GC-MS. An electron ionization (EI) source is commonly used in GC-MS, which would lead to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of a bromine radical (Br•), the loss of the bromomethyl group (•CH₂Br), or cleavage of the thiazole ring. Analysis of these fragments can further confirm the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives provides valuable information about their molecular structure. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in specific absorption bands in the spectrum.
The analysis of the IR spectrum of this compound reveals several key absorption bands that correspond to the various functional groups within the molecule. The aromatic C-H stretching vibrations of the phenyl group are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations of the methyl and bromomethyl groups are found at slightly lower wavenumbers, generally in the 2975-2845 cm⁻¹ range. docbrown.info
The thiazole ring itself gives rise to a set of characteristic absorption bands. The C=N stretching vibration of the thiazole ring is typically observed in the range of 1622-1591 cm⁻¹. researchgate.net The C=C stretching vibrations of both the thiazole and phenyl rings appear in the 1600-1400 cm⁻¹ region. Furthermore, vibrations associated with the sulfur atom in the thiazole ring are generally found at lower frequencies, often near 600 cm⁻¹. researchgate.net
The presence of the bromomethyl group (-CH₂Br) introduces a characteristic C-Br stretching vibration. This absorption band is typically found in the fingerprint region of the spectrum, between 690 cm⁻¹ and 515 cm⁻¹. orgchemboulder.com Additionally, a C-H wagging vibration of the -CH₂X (where X is a halogen) group can be observed in the 1300-1150 cm⁻¹ range. orgchemboulder.com
A detailed assignment of the characteristic IR absorption bands for this compound is presented in the interactive data table below.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic (Phenyl Ring) |
| 2975 - 2845 | Medium | C-H Stretch | Aliphatic (Methyl and Bromomethyl) |
| 1622 - 1591 | Medium to Strong | C=N Stretch | Thiazole Ring |
| 1600 - 1400 | Medium to Strong | C=C Stretch | Thiazole and Phenyl Rings |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Aliphatic (Methyl and Bromomethyl) |
| 1300 - 1150 | Medium | C-H Wag | Bromomethyl (-CH₂Br) |
| ~600 | Weak | C-S Stretch | Thiazole Ring |
| 690 - 515 | Medium to Strong | C-Br Stretch | Bromomethyl (-CH₂Br) |
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
Studies on substituted thiazole derivatives have shown that they commonly crystallize in monoclinic or triclinic crystal systems. nih.govresearchgate.net For instance, 2,4-diacetyl-5-bromothiazole crystallizes in the triclinic system with the space group P-1. researchgate.net The planarity of the thiazole and adjacent aromatic rings is a common feature, although some twisting between the rings can occur. nih.govmdpi.com In the case of this compound, the phenyl ring is expected to be nearly coplanar with the thiazole ring to maximize π-system conjugation.
The crystal packing of such molecules is influenced by various intermolecular interactions. In brominated compounds, halogen bonding can play a significant role in the supramolecular assembly. researchgate.net For example, in the crystal structure of 2,4-diacetyl-5-bromothiazole, both intramolecular and intermolecular halogen bonds involving the bromine atom are observed. researchgate.net Other non-covalent interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, are also expected to contribute to the stability of the crystal lattice. mdpi.com
The interactive data table below presents expected crystallographic parameters for this compound, based on data from closely related structures.
Interactive Data Table: Expected Crystallographic Parameters for this compound and a Related Compound
| Parameter | Expected for this compound | 2,4-Diacetyl-5-bromothiazole researchgate.net |
| Crystal System | Monoclinic or Triclinic | Triclinic |
| Space Group | P2₁/c or P-1 | P-1 |
| a (Å) | ~4.0 - 7.0 | 4.040(2) |
| b (Å) | ~8.0 - 26.0 | 8.254(5) |
| c (Å) | ~12.0 - 14.0 | 13.208(8) |
| α (°) | 90 or ~96 | 96.191(17) |
| β (°) | ~93 - 100 | 93.865(16) |
| γ (°) | 90 or ~94 | 94.067(11) |
| Volume (ų) | ~400 - 1000 | 434.9(4) |
| Z | 2 or 4 | 2 |
Computational Chemistry and Theoretical Studies on 4 Bromomethyl 5 Methyl 2 Phenylthiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. ekb.egnih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and other electronic properties. For a molecule like 4-Bromomethyl-5-methyl-2-phenylthiazole, such calculations could elucidate key aspects of its chemical nature.
Key Applications and Predicted Data:
Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculations can yield values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.
Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental results to confirm the molecular structure. researchgate.net
In studies of other thiazole (B1198619) derivatives, DFT has been used to correlate calculated electronic properties with observed biological or chemical activity. ekb.egnih.gov For instance, research on new thiazolyl-polyphenolic compounds used DFT to calculate the HOMO-LUMO gap and bond dissociation enthalpy to predict their antioxidant profiles. nih.gov Similarly, for N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine (B1209239) derivatives, DFT was employed to compute optimized geometrical structures and understand the influence of different substituents on the molecule's energy. researchgate.net Although specific data for this compound is not available, these examples highlight the predictive power of quantum chemical methods.
Illustrative Predicted Molecular Properties for a Thiazole Derivative Note: The following table contains predicted data for a related isomer, 5-(bromomethyl)-4-methyl-2-phenylthiazole, as specific published research data for this compound is not available. These values are computationally predicted and not from experimental or detailed theoretical studies.
| Property | Predicted Value | Source |
| XlogP | 3.6 | uni.lu |
| Monoisotopic Mass | 266.97174 Da | uni.lu |
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment. For this compound, MD simulations could reveal important information about its structural dynamics.
Conformational Landscape:
The presence of a rotatable bond between the phenyl ring and the thiazole ring, as well as the flexible bromomethyl group, means that this compound can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target or participate in a chemical reaction, as its shape plays a key role in its function.
In studies on other complex thiazole derivatives, MD simulations have been used to explore the binding modes of molecules with biological targets like enzymes. researchgate.net For example, simulations were carried out on ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives to understand their interaction with the SHP2 protein, a therapeutic target. researchgate.net Such simulations can analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its interactions within a binding site.
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling is a powerful computational approach to investigate the mechanisms of chemical reactions. It involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. This path includes any intermediate structures and, crucially, the high-energy transition states that must be overcome for the reaction to proceed.
For this compound, the bromomethyl group is a key reactive site, susceptible to nucleophilic substitution reactions. Theoretical modeling could be used to:
Elucidate Reaction Mechanisms: By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can determine the most likely mechanism for a given reaction (e.g., SN1 vs. SN2 for substitution at the bromomethyl group).
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate. Theoretical calculations can provide quantitative estimates of these barriers.
Predict Regioselectivity and Stereoselectivity: In cases where a reaction can lead to multiple products, theoretical modeling can predict which product is favored by identifying the reaction pathway with the lowest energy barrier.
Studies on related heterocyclic compounds have successfully used quantum chemical calculations to understand complex reaction pathways. For example, the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol was studied computationally, revealing an unprecedented stepwise reaction pathway and allowing for the development of highly regioselective synthetic methods. guidechem.com This demonstrates how theoretical modeling can not only explain experimental observations but also guide future synthetic efforts.
While dedicated computational research on this compound is currently limited in the accessible literature, the application of these theoretical methods holds significant promise for a deeper understanding of its chemical properties and reactivity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromomethyl-5-methyl-2-phenylthiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a methylthiazole precursor. For example, bromination of 5-methyl-2-phenylthiazole derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in dry CCl₄ at reflux (60–80°C) yields the bromomethyl product. Key parameters include solvent choice (e.g., DMSO for polar intermediates), reaction time (12–18 hours), and stoichiometric control of brominating agents to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol-water) is critical for isolating high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments focus on the bromomethyl group (δ ~4.2–4.5 ppm for CH₂Br) and aromatic protons (δ ~7.2–8.0 ppm for phenyl and thiazole protons). Coupling constants (e.g., J = 15 Hz for thiazole-proton splitting) confirm substitution patterns .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 297) and fragmentation patterns (e.g., loss of Br· or CH₂Br groups) .
- Melting Point : Consistent melting ranges (e.g., 140–145°C) validate purity and crystallinity .
Q. How can researchers mitigate side reactions during bromomethyl functionalization?
- Methodological Answer : Competitive alkylation or oxidation can occur if bromine is in excess. Strategies include:
- Using controlled stoichiometry (1:1 molar ratio of substrate to NBS).
- Adding radical scavengers (e.g., TEMPO) to suppress polymerization.
- Monitoring reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) to halt before byproduct formation .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity at the bromomethyl carbon. Fukui indices (f⁻) identify nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model SN2 transition states and activation energies .
- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes with nucleophilic residues like cysteine or lysine) .
Q. How does the electronic structure of the thiazole ring influence the compound’s biological activity?
- Methodological Answer :
- HOMO-LUMO Analysis : The thiazole’s electron-deficient ring (LUMO ≈ -1.5 eV) facilitates charge-transfer interactions with biomolecular targets. Substituents like bromomethyl enhance electrophilicity, enabling covalent binding to nucleophilic sites in enzymes or receptors .
- SAR Studies : Compare analogs (e.g., 4-chloromethyl or 4-iodomethyl derivatives) to quantify bromine’s role in bioactivity. For instance, bromine’s moderate leaving-group ability balances reactivity and stability in prodrug activation .
Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability. For example, discrepancies in antibacterial activity may stem from differences in bacterial strain susceptibility or compound solubility in culture media .
- Dose-Response Refinement : Use Hill slope analysis to distinguish between true efficacy and assay artifacts (e.g., aggregation-induced inhibition) .
- Crystallographic Validation : Solve co-crystal structures (e.g., with target proteins) to confirm binding modes and resolve mechanistic ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
